2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester
Description
This compound is an acrylate ester featuring a 4-hydroxyphenyl sulfonyl group attached to the phenyl ring of the propenoic acid backbone. Such compounds are typically synthesized for applications in polymer chemistry, pharmaceuticals, or as intermediates in organic synthesis due to their reactive ester groups and electronic properties .
Properties
IUPAC Name |
[4-(4-hydroxyphenyl)sulfonylphenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5S/c1-2-15(17)20-12-5-9-14(10-6-12)21(18,19)13-7-3-11(16)4-8-13/h2-10,16H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLPHDDLZMCMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634121 | |
| Record name | 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112250-58-5 | |
| Record name | 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester typically involves the esterification of 4-[(4-hydroxyphenyl)sulfonyl]phenol with propenoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenol and propenoic acid moieties. The sulfonyl group can participate in electrophilic aromatic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-Hydroxycinnamate ()
- Structure: Methyl ester of 3-(4-hydroxyphenyl)propenoic acid.
- Key Differences : Lacks the sulfonyl group present in the target compound. The hydroxyl group is directly attached to the phenyl ring without a sulfonyl bridge.
2-Propenoic Acid, 3-[4-[[(4-Bromophenyl)Sulfonyl]Oxy]Phenyl]-, Methyl Ester ()
- Structure : Features a 4-bromophenyl sulfonyl group instead of 4-hydroxyphenyl sulfonyl.
- Key Differences : Bromine substituent introduces steric bulk and stronger electron-withdrawing effects than hydroxyl.
- Impact : The bromine enhances electrophilicity but reduces hydrogen-bonding capability, affecting solubility and biological interactions. The target compound’s hydroxyl group may improve aqueous solubility and enable hydrogen bonding in drug design .
Benzyl p-Coumarate ()
- Structure: Benzyl ester of 3-(4-hydroxyphenyl)propenoic acid.
- Key Differences : Replaces the sulfonylphenyl group with a benzyl ester.
Physical and Chemical Properties
Biological Activity
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester, also known by its CAS number 112250-58-5, is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a propenoic acid backbone with a sulfonyl group attached to a phenolic structure. This configuration may contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 2-propenoic acid derivatives. The following table summarizes the minimum inhibitory concentrations (MIC) of various derivatives against selected pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 3 | Staphylococcus aureus | 16 |
| 3 | Enterococcus faecalis | >64 |
| 6 | Pseudomonas aeruginosa | 32 |
| 7 | Acinetobacter baumannii | 32 |
| 29 | Escherichia coli | 32 |
| 30 | Klebsiella pneumoniae | 64 |
These findings indicate that certain derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .
The antimicrobial activity of these compounds may be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives have shown inhibition of bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and survival .
- Biofilm Disruption : Certain compounds demonstrate the ability to inhibit biofilm formation, which is a critical factor in the persistence of bacterial infections .
- Synergistic Effects : Combinations with traditional antibiotics like ciprofloxacin have shown enhanced efficacy, suggesting potential for use in combination therapies .
Case Studies
- In Vitro Studies : A study evaluated the antimicrobial activity of various derivatives against multidrug-resistant strains. Compound 7b exhibited the highest activity with MIC values ranging from to , demonstrating a promising profile for further development .
- Neuroprotective Potential : Although primarily studied for its antimicrobial properties, some derivatives containing similar structures have shown neuroprotective effects in models of oxidative stress, indicating potential applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
